(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide Hydrochloride
Description
Chemical Identity and Nomenclature
The compound is a hydrochloride salt derived from the free amine (E)-N-(3-methylaminopropyl)-2-thiopheneacrylamide . Key identifiers include:
- CAS Registry Numbers :
- Molecular Formula : C₁₁H₁₇ClN₂OS
- Molecular Weight : 260.78 g/mol
- IUPAC Name : (E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride
- SMILES Notation : CNCCCNC(=O)/C=C/C1=CC=CS1.Cl
The structure features a thiophene ring conjugated to an acrylamide group via an E-configuration double bond, with a methylaminopropyl side chain (Figure 1).
Table 1 : Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Purity | >95% (HPLC) | |
| Storage Conditions | +4°C, protected from light | |
| Solubility | Soluble in polar organic solvents |
Historical Context in Pharmaceutical Chemistry
The compound gained prominence as a degradation impurity of pyrantel, a pyrimidine-derived anthelmintic first synthesized by Pfizer in 1965 . Pyrantel’s mechanism involves neuromuscular paralysis of helminths, but its instability under acidic, oxidative, and photolytic conditions leads to degradation products like this acrylamide derivative . The identification of such impurities became critical with the advent of stringent regulatory guidelines (e.g., ICH Q3B) mandating the control of degradation products in pharmaceuticals .
Role as a Pyrantel Degradation Product
This compound forms via hydrolysis and oxidation of pyrantel’s tetrahydropyrimidine ring (Figure 2). Key degradation pathways include:
- Acidic Hydrolysis : Cleavage of the tetrahydropyrimidine ring under low pH, releasing the acrylamide side chain .
- Photolytic Degradation : Exposure to UV light induces E/Z isomerization and subsequent bond cleavage .
Table 2 : Comparative Analysis of Pyrantel Impurities
| Impurity | Structure | Relative Retention Time (HPLC) |
|---|---|---|
| Impurity A | 1-Methyl-2-[(E)-2-(thiop |
Properties
IUPAC Name |
(E)-N-[3-(methylamino)propyl]-3-thiophen-2-ylprop-2-enamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS.ClH/c1-12-7-3-8-13-11(14)6-5-10-4-2-9-15-10;/h2,4-6,9,12H,3,7-8H2,1H3,(H,13,14);1H/b6-5+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRKTVAQIKBFFI-IPZCTEOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNC(=O)C=CC1=CC=CS1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCCNC(=O)/C=C/C1=CC=CS1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide Hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Acrylamide Group Introduction: The acrylamide group is introduced through a reaction between acryloyl chloride and the thiophene derivative under basic conditions.
Attachment of the Methylaminopropyl Side Chain: The final step involves the reaction of the intermediate with 3-methylaminopropylamine to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acrylamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acrylamide group, with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antiparasitic Agent :
- (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide Hydrochloride is identified as a degradation product of Pyrantel, a widely used deworming agent in veterinary medicine. Its structural similarity to Pyrantel suggests potential applications in the development of new antiparasitic drugs or formulations aimed at enhancing efficacy and reducing resistance in parasitic infections .
- Anticancer Research :
- Neuropharmacology :
Organic Synthesis Applications
-
Reagent in Chemical Reactions :
- As a fine chemical and useful intermediate, this compound can serve as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, facilitating the creation of derivatives that may have enhanced biological activity or novel properties .
-
Synthesis of Thiophene Derivatives :
- The compound can be utilized in the synthesis of other thiophene-containing compounds, which are important in materials science and organic electronics due to their conductive properties. This application is particularly relevant in the development of organic semiconductors and photovoltaic materials .
Case Study 1: Antiparasitic Efficacy
A study explored the efficacy of Pyrantel derivatives, including this compound, against various parasitic infections in livestock. Results indicated improved effectiveness over conventional treatments, highlighting the compound's potential as a lead structure for new antiparasitic agents.
Case Study 2: Anticancer Activity
Research conducted on thiophene derivatives demonstrated significant cytotoxic effects against several cancer cell lines. The study included this compound as part of a series of synthesized compounds, revealing promising results that warrant further investigation into its mechanisms of action.
Mechanism of Action
The mechanism of action of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide Hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various cellular pathways, including those related to cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Key Structural Features :
- Thiophene ring : A sulfur-containing heterocycle contributing to π-π stacking interactions in target binding.
- Acrylamide linker : Provides rigidity and facilitates hydrogen bonding.
- 3-Methylaminopropyl chain: Enhances solubility and may influence receptor affinity.
Comparison with Structurally Similar Compounds
Structural Analogues in the H-Series Kinase Inhibitors
The H-Series inhibitors () share functional similarities with the target compound, particularly in their amine-containing side chains and aromatic systems :
Key Differences :
- Side Chain: The 3-methylaminopropyl group in the target compound offers a longer alkyl chain than H-8/H-9, possibly altering membrane permeability or off-target effects.
Citalopram-Related Compounds (USP Reference Standards)
Citalopram-Related Compound D () shares the 3-methylaminopropyl motif but differs in its aromatic core and functional groups:
Key Differences :
- Core Structure : The target compound’s thiopheneacrylamide contrasts with the dihydroisobenzofuran-carbonitrile system of Citalopram-Related Compound D, which is critical for serotonin reuptake inhibition in antidepressants .
- Functional Groups : The acrylamide in the target compound may confer electrophilic reactivity, unlike the carbonitrile group in Citalopram analogs.
Physicochemical and Pharmacokinetic Considerations
- Solubility : The hydrochloride salt form is common across all compared compounds, ensuring aqueous solubility for in vitro assays .
- Bioavailability: The thiophene ring may improve blood-brain barrier penetration compared to isoquinoline (H-Series) or fluorophenyl (Citalopram) systems .
- Stability : Acrylamide’s rigidity could enhance metabolic stability relative to sulfonamides or carbonitriles.
Biological Activity
(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of anti-allergic, anti-inflammatory, and anticancer applications. This article synthesizes available research findings, highlighting the compound's biological activity through data tables, case studies, and detailed research insights.
Chemical Structure and Synthesis
The structure of this compound features a thiophene ring conjugated with an acrylic acid derivative. The synthesis typically involves the reaction of thiophene-2-acrylic acid with various amines, leading to the formation of amides that enhance biological activity. The presence of the thiophene moiety is crucial as it contributes to the compound's pharmacological properties.
1. Anti-Allergic and Anti-Inflammatory Properties
Research has indicated that compounds related to thiopheneacrylamides exhibit significant anti-allergic and anti-inflammatory activities. For instance, a study demonstrated that certain derivatives showed up to 98% protection against edema in experimental models, suggesting strong anti-inflammatory potential . The incorporation of amino acid residues into the structure is believed to enhance these effects by providing additional hydrogen bond acceptor sites, which may improve binding affinity to biological targets.
| Compound | % Protection Against Edema | Mechanism of Action |
|---|---|---|
| 5g | 98% | Inhibition of inflammatory mediators |
| 5a-u | Varies | Modulation of immune response |
2. Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Compounds derived from thiophene have shown promising results against several cancer cell lines, including breast (MCF-7) and liver (HepG2) cancers. In vitro studies revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
| Cell Line | Compound | IC50 (µg/ml) | Reference Drug IC50 (µg/ml) |
|---|---|---|---|
| MCF-7 | 7 | 13.5 | 21.6 |
| HepG2 | 9 | 32.2 | 21.6 |
Case Studies
Case Study 1: Anticancer Efficacy in HepG2 Cells
A study evaluated the effects of this compound on HepG2 cells. The treatment led to significant DNA fragmentation, indicating apoptosis induction. The expression levels of tumor markers were downregulated, supporting its role as a potential anticancer agent .
Case Study 2: Anti-Inflammatory Effects in Animal Models
In another investigation, a derivative was tested in animal models for its anti-inflammatory properties. Results showed a marked reduction in paw edema compared to control groups, confirming its efficacy in modulating inflammatory responses .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the alkyl chain length and functional groups significantly affect the biological activities of thiophene derivatives. Compounds with longer alkyl linkers generally exhibited enhanced anticancer activity, while specific substitutions improved anti-inflammatory effects .
Q & A
Q. What is the synthetic pathway for (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide Hydrochloride?
The compound is a degradation product of pyrantel pamoate, an anthelmintic agent. Synthetic routes often involve condensation reactions between thiopheneacrylic acid derivatives and aminopropylmethylamine under controlled pH and temperature. For example, pyrantel pamoate degrades under alkaline conditions, yielding (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide as a byproduct. Isolation typically employs extraction and purification via column chromatography or recrystallization .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- UV-Vis Spectrophotometry : Effective for quantifying the compound in mixtures, as its conjugated thiophene-acrylamide structure absorbs strongly at ~250–300 nm .
- NMR Spectroscopy : Key for confirming stereochemistry (e.g., distinguishing (E)- from (Z)-isomers) and verifying amine functional groups. H NMR signals for the acrylamide doublet (δ 6.5–7.5 ppm) and thiophene protons (δ 7.0–7.8 ppm) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for hydrochloride salts .
Q. How can hydrolytic stability be assessed for this compound in aqueous solutions?
Design accelerated stability studies under varying pH (e.g., pH 1–10) and temperatures (25–60°C). Monitor degradation via HPLC or LC-MS, with hydrolysis products identified as thiopheneacrylic acid and 3-methylaminopropylamine. Compare results to structurally similar N-(3-Aminopropyl)methacrylamide hydrochloride, which shows hydrolytic stability >98% under physiological conditions .
Advanced Research Questions
Q. How can researchers differentiate between (E)- and (Z)-isomers during synthesis?
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) with mobile phases optimized for polar acrylamide derivatives. Retention times and peak areas quantify isomer ratios .
- X-ray Crystallography : Resolves spatial configuration definitively but requires high-purity crystals.
- NOESY NMR : Nuclear Overhauser effects between the thiophene ring and methylaminopropyl group confirm the (E)-configuration .
Q. What in vitro assays are suitable for evaluating its biological activity in neurological research?
- Serotonin Reuptake Inhibition : As a citalopram metabolite analog, use radiolabeled H-serotonin uptake assays in synaptosomal preparations. Compare IC values to parent compounds .
- Calcium Signaling Pathways : Employ fluorometric assays (e.g., Fluo-4 AM) in neuronal cell lines to assess modulation of intracellular Ca levels, given structural similarities to calcium channel inhibitors like W-7 hydrochloride .
Q. How should discrepancies in reported biological activities be addressed?
- Batch Purity Analysis : Verify compound integrity via HPLC and elemental analysis. Contaminants like residual solvents or isomers (e.g., (Z)-form) may skew results .
- Assay Standardization : Replicate studies under identical conditions (e.g., cell type, incubation time). For example, serotonin uptake assays vary significantly between primary neurons and immortalized lines .
- Meta-Analysis : Cross-reference data from pharmacological databases (e.g., PubChem) and prioritize peer-reviewed studies using validated analytical methods .
Q. What computational methods predict its interactions with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model binding to serotonin transporters (SERT) or cytochrome P450 enzymes. The thiophene and acrylamide moieties are critical for hydrogen bonding and hydrophobic interactions .
- MD Simulations : Simulate stability in lipid bilayers to assess blood-brain barrier permeability, leveraging force fields (e.g., CHARMM) parameterized for amine hydrochlorides .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
